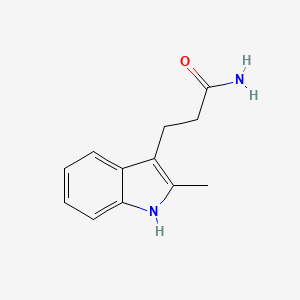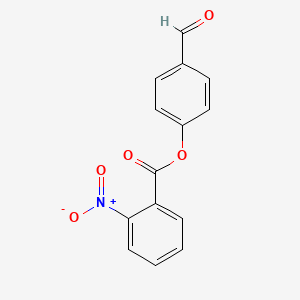![molecular formula C19H23N3O B5819097 2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide (also known as MPB) is a synthetic compound that has been used in scientific research for various purposes. This compound is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders.
Applications De Recherche Scientifique
MPB has been used in various scientific research applications, including studies on addiction, schizophrenia, and other psychiatric disorders. MPB has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. MPB has also been studied for its potential use in treating schizophrenia, as it has been shown to block the hyperactivity of dopamine neurons in the brain. Additionally, MPB has been studied for its potential use in treating other psychiatric disorders, such as depression and anxiety.
Mécanisme D'action
MPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and is implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, MPB reduces the reinforcing effects of drugs of abuse and decreases the hyperactivity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects in animal models. MPB has been shown to decrease the levels of dopamine in the brain, which is thought to contribute to its ability to reduce the reinforcing effects of drugs of abuse. Additionally, MPB has been shown to decrease the levels of stress hormones, such as corticosterone, in the brain, which may contribute to its potential use in treating anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for specific manipulation of this receptor subtype. Additionally, MPB has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that have been used in similar studies. However, one limitation of MPB is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on MPB. One direction is to further investigate its potential use in treating addiction, schizophrenia, and other psychiatric disorders. Additionally, future research could focus on developing more effective synthesis methods for MPB, as well as improving its solubility in water. Finally, future research could investigate the potential use of MPB in combination with other compounds for the treatment of psychiatric disorders.
Méthodes De Synthèse
MPB can be synthesized using a multistep process starting from 4-methylpiperazine and 4-nitrobenzamide. The synthesis involves the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with 4-(4-methyl-1-piperazinyl)aniline. The final product is obtained by methylation of the amide nitrogen with methyl iodide.
Propriétés
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-3-4-6-18(15)19(23)20-16-7-9-17(10-8-16)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJBTXZVVHQAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)


![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)

![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)

